molecular formula C11H14N2S B112592 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile CAS No. 40106-14-7

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No.: B112592
CAS No.: 40106-14-7
M. Wt: 206.31 g/mol
InChI Key: FFMNIWGELAUZIJ-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been utilized in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. This process involves converting the compound into a 2-(pyrrol-1-yl) derivative and then reducing it to an amine, which is used as a synthon in the synthesis of several title compounds (El-Kashef et al., 2007).

Disperse Dyes in Textile Industry

This compound has also been instrumental in the synthesis of azo benzo[b]thiophene derivatives, which are applied as disperse dyes in the textile industry. The synthesis process involves reaction with malononitrile and ethyl cyanoacetate, followed by diazotization and coupling to produce azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Quantum Chemical Calculations

In a more theoretical application, experimental and quantum chemical calculations have been conducted on this compound. Such studies are crucial for understanding the molecular structure and properties, contributing to the development of new materials and drugs (Oturak et al., 2017).

Synthesis of Novel Schiff Bases

Another application is in the synthesis of novel Schiff bases under microwave irradiation. These Schiff bases, characterized by the presence of thiophene-3-carbonitrile, have been screened for their antibacterial activities, demonstrating the potential in the development of new antibacterial agents (Khan et al., 2013).

Allosteric Modulation of A1 Adenosine Receptor

Furthermore, 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene derivatives have been explored as potential allosteric modulators of the A1 adenosine receptor, highlighting their significance in pharmacological research (Aurelio et al., 2011).

Properties

IUPAC Name

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-8-5-3-1-2-4-6-10(8)14-11(9)13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNIWGELAUZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-14-7
Record name 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 3
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 5
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

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